2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

Description

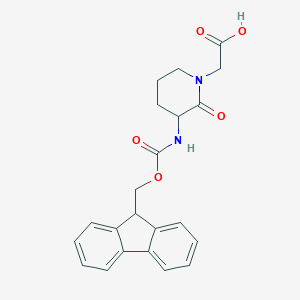

Chemical Structure: The compound features a 2-oxopiperidine ring with a Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group at the 3-position and an acetic acid moiety linked to the nitrogen at the 1-position. This structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group cleavable under mild basic conditions .

Properties

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBORFZFCVWACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405732 | |

| Record name | [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209163-25-7 | |

| Record name | [3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

Piperidinyl Acetylation: The piperidine ring is acetylated to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action for this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 209163-25-7 (primary identifier) .

- Molecular Weight : ~385.4 g/mol (calculated).

- Purity : Typically ≥97% for research-grade material .

Comparison with Structural Analogs

Piperazine-Based Analog: 2-(4-(Fmoc)-2-oxopiperazin-1-yl)acetic Acid

CAS : 1033622-38-6 .

Structural Differences :

- Replaces the piperidine ring with a piperazine scaffold (two nitrogen atoms).

- Fmoc group attached to the 4-position nitrogen; 2-oxo group retained.

Functional Impact :

- Enhanced solubility due to the additional nitrogen.

- Piperazine’s planar geometry allows for diverse hydrogen-bonding interactions in peptide design .

| Parameter | Target Compound | Piperazine Analog |

|---|---|---|

| Ring Type | Piperidine | Piperazine |

| Nitrogen Positions | 1 | 1 and 4 |

| Molecular Weight | ~385.4 | ~401.4 |

Linear Fmoc-Protected Derivatives

Example: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic Acid CAS: 1119449-40-9 . Structural Differences:

- Lacks the cyclic piperidine/piperazine scaffold.

- Propargyl group enables click chemistry applications (e.g., bioconjugation).

Biological Activity

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (CAS No. 209163-25-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a piperidine ring, which is known for its role in various pharmacological activities, along with the fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.42 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor for various enzymes and its effects on cellular pathways.

Enzyme Inhibition

- Peptide Deformylase Inhibition : Similar compounds have been investigated for their ability to inhibit Escherichia coli peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation. The structure of the compound suggests potential interactions with the enzyme's active site, leading to inhibition and subsequent antibacterial activity.

- Antioxidant Activity : Some derivatives of piperidine compounds exhibit significant antioxidant properties, which may be relevant for protecting cells from oxidative stress and inflammation.

Case Studies

- Antibacterial Activity : A study demonstrated that related compounds with similar structural motifs showed promising antibacterial effects against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial protein synthesis.

- Cytotoxicity : Research involving cancer cell lines indicated that certain derivatives of this compound exhibited cytotoxic effects, suggesting potential applications in cancer therapy. The exact pathways involved are still under investigation but may involve apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

- Piperidine Ring : Modifications to the piperidine moiety can enhance or reduce activity against specific targets.

- Fmoc Group : This group not only serves as a protective group during synthesis but may also influence solubility and cellular uptake.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 209163-25-7 |

| Molecular Weight | 394.42 g/mol |

| Molecular Formula | C22H22N2O5 |

| Antibacterial Activity | Yes (against Gram-positive) |

| Cytotoxicity | Yes (in cancer cell lines) |

| Enzyme Inhibition | Potential PDF inhibitor |

Q & A

Q. Table 1: GHS Hazard Classifications

| Hazard Type | GHS Code | Reference |

|---|---|---|

| Acute Toxicity (Oral) | H302 | |

| Skin Irritation | H315 | |

| Eye Irritation | H319 | |

| Respiratory Irritation | H335 |

Basic Question: What synthetic methodologies are reported for this compound?

Answer:

Synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies and resin-based solid-phase peptide synthesis (SPPS):

Q. Table 2: Critical Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature Range | -10°C to 20°C | |

| Deprotection Reagent | 20% Piperidine in DMF |

Advanced Question: How can researchers address incomplete toxicity and ecotoxicity data during experimental design?

Answer:

Given the lack of comprehensive toxicity data (e.g., chronic exposure effects, ecotoxicity) :

- Precautionary Measures: Apply the ALARA (As Low As Reasonably Achievable) principle. Use containment systems like gloveboxes.

- Alternative Testing: Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC50 for aquatic toxicity).

- Literature Cross-Reference: Compare data with structurally similar Fmoc-protected compounds to infer potential hazards .

Advanced Question: What analytical methods ensure structural integrity and purity post-synthesis?

Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Question: How should stability studies be designed for this compound under varying conditions?

Answer:

- Stress Testing:

- Storage Recommendations: Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation .

Advanced Question: How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

Answer:

- Experimental Validation:

- Solubility: Use the shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via UV-Vis .

- Melting Point: Perform differential scanning calorimetry (DSC) at 10°C/min heating rate .

- Computational Modeling: Predict logP and solubility via COSMO-RS or QSPR models if empirical data is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.